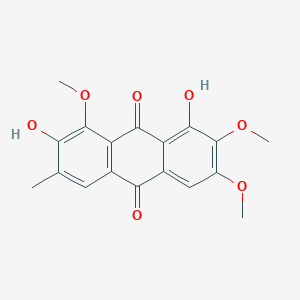

钝叶决明素

描述

Obtusin is a naturally-occurring compound found in the leaves of the obtusin plant. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments. In recent years, scientists have discovered that obtusin has a wide variety of potential therapeutic applications.

科学研究应用

抗炎作用

钝叶决明素,特别是橙色钝叶决明素,一种蒽醌类化合物,已被发现具有显著的抗炎作用 . 它从决明子 (Cassia obtusifolia L.) 和铁刀木 (Cassia tora L.) 的种子中分离出来。 该化合物已被证明可以调节 NF-κB 途径,该途径在炎症中起着至关重要的作用 . 它显著降低了氧化氮 (NO)、前列腺素 E2 (PGE2) 的产生,并抑制了环氧合酶 2 (COX-2)、TNF-α 和 IL-6 的蛋白表达 . 这表明钝叶决明素可能是多种炎症疾病的潜在治疗剂 .

肝毒性

一项研究表明,橙色钝叶决明素可以以剂量依赖的方式诱导大鼠肝脏的肝毒性 . 该研究发现血液学指标发生显着变化,并且丙氨酸转氨酶、天冬氨酸转氨酶和碱性磷酸酶水平升高 . 代谢组学分析表明,橙色钝叶决明素诱导了 28 种与肝损伤相关的内源性标志物 . 肝毒性是由涉及胆汁酸、脂肪酸、氨基酸和能量代谢的途径介导的 .

传统医学

钝叶决明 (Cassia obtusifolia L.),钝叶决明素的来源,在传统医学中被用于多种用途 . 它被用作利尿剂、泻药、补品、泻药,以及治疗头痛、头晕、便秘、恐高症和流泪,以及改善视力的天然药物

作用机制

- Without specific data on “Obtusin,” I’ll provide an example: Dextromethorphan, a cough suppressant, acts as an NMDA receptor antagonist . It has minimal interaction with opioid receptors despite its structural similarity to opioids.

Target of Action

Mode of Action

安全和危害

生化分析

Biochemical Properties

Obtusin interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) . These interactions suggest that Obtusin plays a significant role in modulating inflammatory responses.

Cellular Effects

Obtusin has been shown to have various effects on different types of cells. In RAW264.7 cells, a murine macrophage cell line, Obtusin significantly decreased the production of NO, PGE2, and inhibited the protein expression of COX-2, TNF-α, and IL-6 . This suggests that Obtusin can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Obtusin involves its interaction with various biomolecules. It has been shown to reduce the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) in RAW264.7 cells . This suggests that Obtusin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of Obtusin vary with different dosages. For instance, in a study on hepatotoxicity in rats, it was found that a low dose of Obtusin (4 mg/kg) showed no significant liver injury, whereas medium (40 mg/kg) and high doses (200 mg/kg) manifested obvious liver injury .

Metabolic Pathways

Obtusin is involved in various metabolic pathways. It has been suggested that Obtusin induces hepatotoxicity in rat liver in a dose-dependent manner and is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism .

Transport and Distribution

Pharmacokinetic analysis has shown a rapid distribution of Obtusin in animals, whereas elimination is slow .

属性

IUPAC Name |

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLNHFUPWNRWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220869 | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70588-05-5 | |

| Record name | Obtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

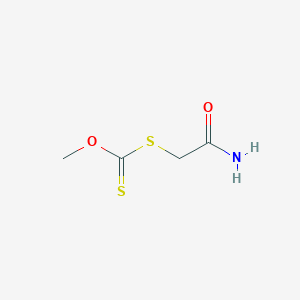

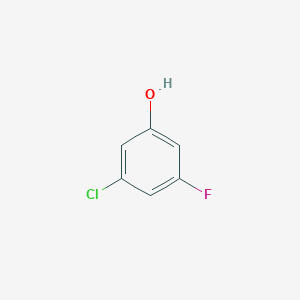

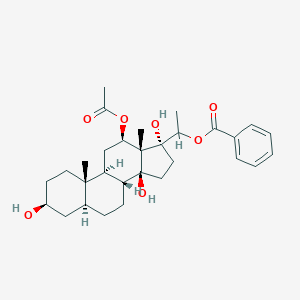

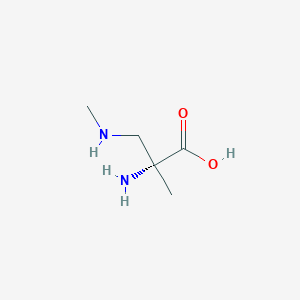

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)